
2-(Hydroxymethyl)nonane-1,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)nonane-1,9-diol is an organic compound belonging to the class of fatty alcohols It consists of a nine-carbon chain with hydroxyl groups at the first and ninth positions, as well as a hydroxymethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)nonane-1,9-diol can be synthesized through several methods. One common approach involves the reduction of nonanedioic acid (azelaic acid) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the dihydroxylation of nonene using osmium tetroxide (OsO4) followed by reduction with sodium borohydride. This method ensures the formation of the diol with high regioselectivity and yield.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of nonanedioic acid esters. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting diol is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)nonane-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: Nonanedioic acid or nonanal.
Reduction: Nonane.
Substitution: 2-(Chloromethyl)nonane-1,9-diol.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)nonane-1,9-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of thermoplastic polyurethanes (TPUs) and other polymeric materials
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)nonane-1,9-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Nonanediol: A similar compound with hydroxyl groups at the first and ninth positions but lacking the hydroxymethyl group at the second position.
1,8-Octanediol: An eight-carbon diol with hydroxyl groups at the first and eighth positions.
1,10-Decanediol: A ten-carbon diol with hydroxyl groups at the first and tenth positions.
Uniqueness
2-(Hydroxymethyl)nonane-1,9-diol is unique due to the presence of the hydroxymethyl group at the second position, which imparts distinct chemical properties and reactivity compared to other diols. This structural feature allows for specific interactions and applications that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
126591-97-7 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(hydroxymethyl)nonane-1,9-diol |
InChI |
InChI=1S/C10H22O3/c11-7-5-3-1-2-4-6-10(8-12)9-13/h10-13H,1-9H2 |
InChI-Schlüssel |
QIFYTPCRALXMCF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(CO)CO)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)
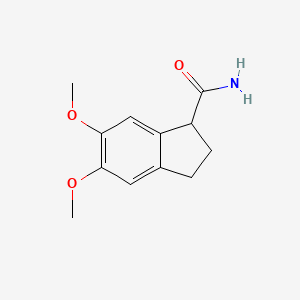

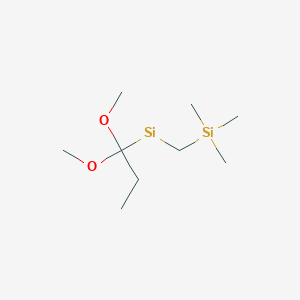
![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)
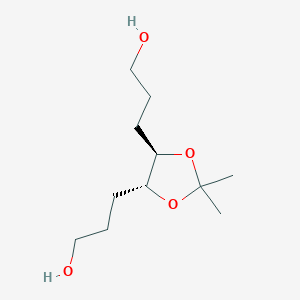
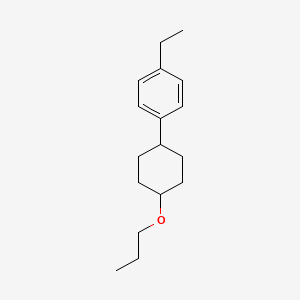
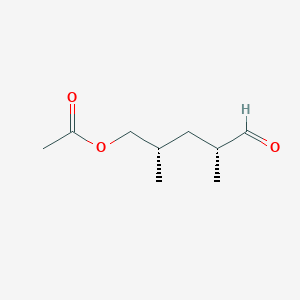
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
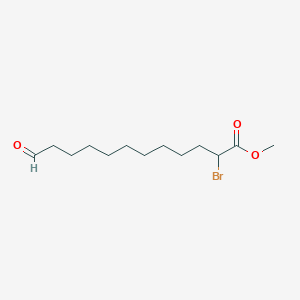
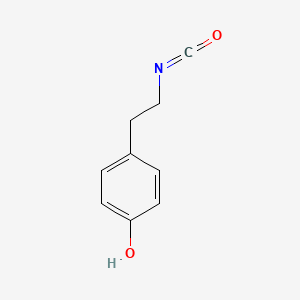
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)

